Dronedarone

Beschreibung

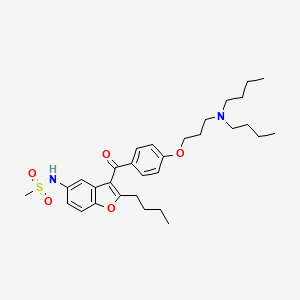

This compound is a Class III antiarrhythmic drug that works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Atrial fibrillation is a common sustained arrhythmia where the treatment primarily focuses on stroke prevention and symptom management. It is managed by rate control, rhythm control, prevention of thromboembolic events, and treatment of the underlying disease. Similar to [amiodarone], this compound is a multichannel blocker that works to control rhythm and rate in atrial fibrillation. It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors. this compound is a related benzofuran compound to amiodarone but its chemical structure lacks iodine moieties which are associated with amiodarone-induced thyroid problems. Additionally, the methyl sulfonyl group in its structure renders this compound to be more lipophilic with a shorter half-life than amiodarone. This ultimately leads to reduced tissue accumulation of the drug and decreased risk for organ toxicities, such as thyroid and pulmonary toxicities. Commonly marketed as Multaq®, this compound was approved by the FDA in July 2009 and Health Canada in August 2009. A safety concern for the risk of drug-induced hepatocellular injury has been issued following marketing of this compound.

This compound is an Antiarrhythmic.

This compound is an antiarrhythmic and a synthetic derivative of amiodarone that is used for maintaining sinus rhythm for patients with atrial fibrillation or flutter. This compound is associated with a variable rate of serum enzyme elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and have resulted in deaths and need for liver transplantation.

This compound is an orally bioavailable benzofuran derivative, with anti-arrhythmic activity. Upon oral administration, and although the exact mechanism of action through which this compound exerts its anti-arrhythmic effect has not been fully elucidated, it inhibits multiple voltage-gated ion channels, including sodium, potassium, and calcium ion channels, and restores the normal sinus rhythm and reduces heart rate in atrial fibrillation. It also non-competitively antagonizes adrenergic receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for atrial fibrillation and has 4 investigational indications. This drug has a black box warning from the FDA.

A non-iodinated derivative of amiodarone that is used for the treatment of ARRHYTHMIA.

See also: Amiodarone (broader); Amiodarone Hydrochloride (related); this compound Hydrochloride (active moiety of).

Eigenschaften

IUPAC Name |

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTNQVWKHCQYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048653 | |

| Record name | Dronedarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from acetone/hexane | |

CAS No. |

141626-36-0 | |

| Record name | Dronedarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141626-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dronedarone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dronedarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dronedarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonamide, N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DRONEDARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ1L091Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dronedarone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

137-145, 149-153 °C | |

| Record name | Dronedarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dronedarone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dronedarone's Mechanism of Action on Cardiac Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone is a benzofuran (B130515) derivative and a non-iodinated analog of amiodarone (B1667116), developed to reduce the risk of severe adverse effects associated with its predecessor.[1][2][3] Classified as a multi-channel blocker, this compound exhibits electrophysiological properties of all four Vaughan-Williams classes, making it a complex and versatile antiarrhythmic agent for the management of atrial fibrillation (AF).[1][2][4][5] Its therapeutic efficacy stems from its ability to modulate a wide array of cardiac ion channels, thereby altering cardiac action potentials and reducing arrhythmogenesis. This technical guide provides an in-depth analysis of this compound's mechanism of action on key cardiac ion channels, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Multi-Ion Channel Blockade

This compound's primary antiarrhythmic effect is achieved through the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels. This multi-faceted approach contributes to its ability to prolong the cardiac action potential, reduce cardiac excitability, and slow conduction velocity.[1][3] Furthermore, this compound possesses anti-adrenergic properties, which contribute to its overall electrophysiological profile.[1][6]

Signaling Pathway of this compound's Multi-Channel Blockade

Quantitative Analysis of Ion Channel Inhibition

The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels, as determined by numerous preclinical studies.

Table 1: Potassium Channel Inhibition by this compound

| Channel Type | Current | Cell Line / Model | IC50 (µM) | Key Findings |

| hERG (Kv11.1) | IKr | Xenopus laevis oocytes | 9.2[7] | Blocks channels in closed, open, and inactivated states; voltage-dependent block.[7] |

| KvLQT1/minK | IKs | Xenopus laevis oocytes | >100 (33.2% block at 100 µM)[7] | Weaker block compared to hERG.[7] |

| K2P2.1 (TREK1) | IK2P | CHO cells | 6.1[8] | Contributes to action potential prolongation.[8] |

| K2P3.1 (TASK1) | IK2P | CHO cells | 5.2[8] | Atrial-selective K2P channel inhibition.[8] |

| SK2 (KCa2.2) | IKAS | Human atrial myocytes (CAF) | 2.42[9] | More potent inhibition than amiodarone.[9][10] |

| SK2 (KCa2.2) | IKAS | HEK-293 cells | 1.7[9] | Dose-dependent inhibition.[9] |

Table 2: Sodium and Calcium Channel Inhibition by this compound

| Channel Type | Current | Cell Line / Model | IC50 (µM) | Key Findings |

| Nav1.5 | INa | Guinea pig ventricular myocytes | 0.7 (at Vhold = -80 mV)[11] | State-dependent block, favoring atrial-selective action.[11] |

| L-type Ca2+ | ICaL | Guinea pig ventricular myocytes | 0.4 (at Vhold = -40 mV)[11] | State-dependent block; more potent than amiodarone.[11][12] |

| T-type Ca2+ (Cav3.1) | ICaT | HEK293T cells | 46.41[13] | Weaker inhibition compared to Cav3.2.[13] |

| T-type Ca2+ (Cav3.2) | ICaT | HEK293T cells | 9.20[13] | Significantly inhibits Cav3.2 channel activity.[13] |

Table 3: Other Channel Inhibition by this compound

| Channel Type | Current | Cell Line / Model | IC50 (µM) | Key Findings |

| HCN4 | If | CHO cells | 1.0[11] | Contributes to heart rate reduction.[11][14] |

Detailed Experimental Protocols

The majority of the quantitative data on this compound's effects on cardiac ion channels has been generated using the patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology Workflow

Methodology for Potassium Channel Current Recording (Example: hERG)

-

Cell System: Xenopus laevis oocytes injected with cRNA encoding the hERG channel.[7]

-

Technique: Two-microelectrode voltage-clamp.[7]

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, with the pH adjusted to physiological levels (e.g., 7.4).

-

Internal Solution (in microelectrode): Usually contains KCl or K-aspartate, EGTA, and HEPES.

-

Voltage Protocol: To elicit hERG currents, a depolarizing pulse to a positive potential (e.g., +20 mV) is applied from a holding potential of -80 mV to open and then inactivate the channels. The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the characteristic large tail current resulting from rapid recovery from inactivation. This compound is then perfused at various concentrations to determine its effect on the tail current amplitude.

Methodology for State-Dependent Sodium Channel Block

-

Cell System: Isolated guinea pig ventricular myocytes.[11]

-

Technique: Whole-cell patch-clamp.

-

Voltage Protocol: To assess state-dependent block, the holding potential is varied. For example, a holding potential of -100 mV, where most channels are in the resting state, is compared to a more depolarized holding potential of -80 mV, where a larger fraction of channels is in the inactivated state.[11] A brief test pulse to a depolarizing potential (e.g., -20 mV) is applied to elicit the sodium current. The degree of block by this compound is then compared at the different holding potentials.

Logical Relationship of this compound's Actions

Conclusion

This compound's mechanism of action is characterized by its promiscuous interaction with a variety of cardiac ion channels. This multi-channel blockade, coupled with its anti-adrenergic properties, results in a complex electrophysiological profile that is beneficial for the management of atrial fibrillation. The state-dependent nature of its sodium and calcium channel blockade may contribute to a degree of atrial selectivity, potentially reducing the risk of ventricular proarrhythmia. A thorough understanding of its intricate interactions with cardiac ion channels, as outlined in this guide, is crucial for the continued development of safer and more effective antiarrhythmic therapies.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. [Clinical pharmacology and electrophysiological properties of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADReCS [bio-add.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Acute effects of this compound on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel electrophysiological properties of this compound: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Inhibitory Effects of this compound on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and Efficacy of this compound in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. The funny and not-so-funny effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Dronedarone's Molecular Mechanisms in Atrial Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dronedarone is an antiarrhythmic agent utilized in the management of atrial fibrillation (AF).[1] Developed as a non-iodinated derivative of amiodarone (B1667116), its design aims to reduce the risk of certain extracardiac side effects associated with its predecessor, such as thyroid and pulmonary toxicity.[2][3][4] this compound's therapeutic effect in AF stems from its complex pharmacology as a multi-channel blocker, exhibiting properties of all four Vaughan-Williams antiarrhythmic classes.[5][6][7] It modulates a variety of cardiac ion channels and receptors, thereby altering the electrophysiological landscape of the atria to maintain sinus rhythm and control ventricular rate.[8][9] This document provides an in-depth examination of the specific molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Molecular Targets

This compound exerts its antiarrhythmic effects by interacting with multiple ion channels and receptors critical to the cardiac action potential and signaling pathways. Its primary mechanism involves the blockade of sodium, potassium, and calcium channels, in addition to anti-adrenergic activity.[10][11]

Potassium Channel Blockade (Class III Activity)

A principal action of this compound is the inhibition of several types of potassium channels, which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[5][12] This is a key mechanism for suppressing the re-entrant circuits that sustain atrial fibrillation.

-

Delayed Rectifier Potassium Currents (IKr and IKs): Like amiodarone, this compound blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier current.[3][13] This action is fundamental to its Class III antiarrhythmic effect, prolonging repolarization.

-

Acetylcholine-Sensitive Potassium Current (IK,ACh): Vagal stimulation can contribute to AF pathophysiology. This compound is a potent inhibitor of the muscarinic acetylcholine (B1216132) receptor-operated K+ current (IK,ACh).[14] It is approximately 100 times more potent than amiodarone in this regard, with an IC50 value just above 10 nM.[14] This action may contribute significantly to its efficacy against AF.[14]

-

Small Conductance Calcium-Activated Potassium (SK) Channels: this compound demonstrates a concentration-dependent inhibitory effect on SK channels (IKAS).[15] It is more potent than amiodarone in this inhibition, with an IC50 of 2.43 μM compared to amiodarone's 8.03 μM in human atrial myocytes.[15]

-

Inward-Rectifier Potassium Channels (e.g., Kir2.1): Inhibition of inward-rectifier potassium channels may also contribute to this compound's antifibrillatory action.[16]

Sodium Channel Blockade (Class I Activity)

This compound blocks fast sodium channels (INa) in a state-dependent manner, a characteristic of Class I antiarrhythmic agents.[5][17] This action slows the upstroke velocity of the action potential, thereby decreasing cardiac tissue excitability and conduction velocity.[5]

-

The inhibition is more pronounced at more depolarized resting membrane potentials, suggesting a degree of atrial selectivity.[17]

-

In guinea pig ventricular myocytes, this compound exhibited a state-dependent inhibition of the fast Na+ channel current with an IC50 of 0.7 ± 0.1 μM when the holding potential was -80 mV.[17]

-

At a concentration of 3 μM, this compound was shown to inhibit INa by 97% in human atrial myocytes.[3]

Calcium Channel Blockade (Class IV Activity)

This compound blocks L-type calcium channels (ICaL), which is characteristic of Class IV agents.[8][13] This effect contributes to a reduction in cardiac contractility and helps to slow the ventricular rate during atrial fibrillation.[5][13]

-

Similar to its effect on sodium channels, the blockade of calcium channels is state-dependent.[17]

-

The IC50 for L-type Ca2+ current inhibition was 0.4 ± 0.1 μM when elicited from a holding potential of -40 mV.[17]

-

This compound is considered a more potent inhibitor of the slow L-type Ca channel compared to amiodarone.[3]

Anti-Adrenergic Activity (Class II Activity)

This compound exhibits non-competitive antagonism of α- and β-adrenergic receptors, which constitutes its Class II activity.[3][16][18] This anti-adrenergic action helps to reduce the influence of the sympathetic nervous system on the heart, contributing to heart rate control.[5][12] While it has less β1 adrenoreceptor antagonistic effect compared to amiodarone, this activity is a key component of its overall mechanism.[3]

Other Ion Channel Targets

-

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: this compound also inhibits HCN4 channels, which are responsible for the "funny" current (If) that plays a role in sinoatrial node pacemaking.[13][17] This inhibition may contribute to the reduction in heart rate observed in patients treated with the drug.[17] The IC50 for human HCN4 channel blockade is 1.0 ± 0.1 μM.[17]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with its molecular targets.

| Target Ion Channel | Species / Cell Type | IC50 Value | Experimental Conditions | Reference |

| Fast Sodium Channel (INa) | Guinea Pig Ventricular Myocytes | 0.7 ± 0.1 μM | State-dependent, Vhold = -80 mV | [17] |

| L-type Calcium Channel (ICaL) | Guinea Pig Ventricular Myocytes | 0.4 ± 0.1 μM | State-dependent, Vhold = -40 mV | [17] |

| HCN4 Channel (If) | CHO Cells (Human HCN4) | 1.0 ± 0.1 μM | N/A | [17] |

| Muscarinic K+ Channel (IK,ACh) | Guinea Pig Atrial Cells | ~10 nM (0.01 μM) | Carbachol-induced current | [14] |

| SK Channel (IKAS) | Human Atrial Myocytes (CAF) | 2.43 μM | Vhold = -110 mV | [15] |

Detailed Experimental Methodologies

The characterization of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp technique .[14][17] This electrophysiological method allows for the direct measurement of ionic currents across the membrane of a single cell, providing precise data on how a compound modulates channel function.[19][20]

General Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a generalized workflow for assessing the inhibitory effect of this compound on a specific cardiac ion channel expressed either endogenously in cardiomyocytes or heterologously in a cell line (e.g., HEK-293, CHO).[15][17]

1. Cell Preparation:

-

Cardiomyocytes: Single atrial or ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, human atrial appendages).[14][15][17]

-

Expression Systems: A stable cell line (e.g., CHO, HEK-293) is transfected to express the specific human ion channel of interest (e.g., hHCN4).[17] Cells are cultured under standard conditions until ready for experimentation.

2. Solutions and Reagents:

-

External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to mimic the extracellular environment. The pH is buffered to ~7.4.[21]

-

Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl2, HEPES, EGTA, ATP). The pH is buffered to ~7.2.[21]

-

This compound Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then diluted to final experimental concentrations in the external solution.

3. Patch-Clamp Recording:

-

A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a pipette puller. Its resistance when filled with the internal solution is typically 2-5 MΩ.[21][22]

-

The pipette is filled with the internal solution and mounted onto a micromanipulator. Positive pressure is applied to keep the tip clean.[22]

-

Under a microscope, the pipette tip is brought into contact with the membrane of a single, healthy cell.[20]

-

Gentle suction is applied to form a high-resistance "gigaohm seal" (>1 GΩ) between the pipette and the cell membrane.[22]

-

A further brief pulse of suction or a voltage "zap" is applied to rupture the cell membrane patch under the pipette tip, establishing the "whole-cell" configuration. This provides electrical and diffusive access to the cell's interior.[22]

4. Voltage-Clamp Protocol and Data Acquisition:

-

The amplifier is set to voltage-clamp mode, allowing the experimenter to control the membrane potential ("holding potential") and record the resulting ionic currents.[23]

-

A specific voltage protocol is applied to elicit the current of interest. For example:

-

To study INa: From a holding potential of -80 mV or -100 mV, a depolarizing step to ~-10 mV is applied to activate the channels.[17]

-

To study ICaL: From a holding potential of -40 mV or -80 mV, a depolarizing step to ~0 mV is applied.[17]

-

To study IKr: A depolarizing pulse (e.g., to +20 mV) is applied to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the peak "tail current".[21]

-

-

Baseline currents are recorded in the control external solution.

-

The external solution is then perfused with solutions containing increasing concentrations of this compound. The effect on the ionic current at each concentration is recorded until a steady-state block is achieved.

5. Data Analysis:

-

The peak current amplitude is measured in the absence (Icontrol) and presence (Idrug) of this compound.

-

The percentage of inhibition is calculated for each concentration: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.

-

The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.

Visualizations

Signaling Pathway and Molecular Targets

Caption: Molecular targets of this compound within a cardiac myocyte.

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp electrophysiology.

References

- 1. Pleiotropic Effects of Antiarrhythmic Agents: this compound in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new agent for atrial fibrillation: electrophysiological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of this compound in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. This compound in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Management of atrial fibrillation: focus on the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: Where Does it Fit in the AF Therapeutic Armamentarium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in the management of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The funny and not-so-funny effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of this compound on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory Effects of this compound on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Effect of this compound on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 20. Patch Clamp Protocol [labome.com]

- 21. benchchem.com [benchchem.com]

- 22. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 23. docs.axolbio.com [docs.axolbio.com]

Dronedarone's Interaction with hERG Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dronedarone, a non-iodinated benzofuran (B130515) derivative of amiodarone (B1667116), is an antiarrhythmic agent used in the management of atrial fibrillation.[1][2] Its primary mechanism of action involves the modulation of multiple cardiac ion channels, with a particularly potent inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] This channel is crucial for cardiac repolarization, and its blockade by this compound is a key contributor to the drug's Class III antiarrhythmic properties.[1][5] This technical guide provides an in-depth analysis of the electrophysiological and molecular interactions between this compound and the hERG potassium channel, summarizing key kinetic data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Quantitative Analysis of this compound's Effect on hERG Channel Kinetics

This compound is a high-potency inhibitor of the hERG channel, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar to low micromolar range.[3][6] The precise IC50 value varies depending on the experimental conditions, such as the expression system and temperature.

Table 1: this compound IC50 Values for hERG Channel Inhibition

| Expression System | Temperature | IC50 Value | Reference |

| HEK-293 Cells | 37°C | 42.6 ± 3.9 nM | [3][4] |

| Mammalian Cell Lines | 37 ± 1°C | ~59 nM | [6] |

| Xenopus laevis Oocytes | Not Specified | 9.2 µM | [5][7] |

Table 2: Effects of this compound on hERG Channel Gating Parameters

| Parameter | Effect | Magnitude of Change | Reference |

| Half-maximal activation voltage (V1/2) | Negative shift | -6.1 mV | [5][7] |

| Channel State Blockade | Blocks closed, open, and inactivated states | - | [5][7] |

| Use-Dependence | Not use-dependent | - | [5][7] |

| Voltage-Dependence | Voltage-dependent block | - | [5][7] |

Experimental Protocols for Assessing this compound-hERG Interaction

The investigation of this compound's effects on hERG channel kinetics predominantly relies on patch-clamp electrophysiology techniques.

Whole-Cell Patch-Clamp in Mammalian Cell Lines (e.g., HEK-293)

This is a common method for studying ion channel pharmacology with high resolution.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are stably or transiently transfected with the cDNA encoding the wild-type or mutant hERG channels.[3][8]

-

Solutions:

-

Electrophysiological Recording:

-

Whole-cell currents are recorded at a controlled temperature, typically 37°C.[3][8]

-

A standard voltage-step protocol is applied to elicit hERG currents. This often involves a depolarization step to +20 mV or +30 mV to activate the channels, followed by a repolarization step to around -40 mV to record the characteristic tail current.[6][9]

-

-

Data Analysis: The fractional block of the hERG current is calculated at various concentrations of this compound to determine the IC50 value using the Hill equation.[5]

Two-Microelectrode Voltage-Clamp in Xenopus laevis Oocytes

This technique is well-suited for expressing and studying ion channels from exogenous sources.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the hERG channel.[5][7]

-

Electrophysiological Recording:

-

Data Analysis: Similar to the whole-cell patch-clamp method, concentration-response curves are generated to determine the IC50 of this compound.[5]

Molecular Mechanism of this compound-hERG Interaction

This compound's interaction with the hERG channel is complex and involves multiple states of the channel.

Caption: this compound blocks the hERG channel in its closed, open, and inactivated states.

Studies have shown that this compound's blockade of the hERG channel is contingent upon channel gating, with the block developing rapidly upon membrane depolarization.[6] However, it does not show a preference for activated over inactivated channels.[6] The interaction is also influenced by the permeant ion, as high external potassium concentrations can reduce the potency of the block.[6]

Mutagenesis studies have aimed to identify the specific binding site for this compound within the hERG channel pore. While aromatic residues such as Y652 and F656 in the S6 domain are critical for the binding of many hERG-blocking drugs, this compound exhibits a reduced dependence on these residues for its high-affinity block.[6] This suggests a distinct binding mode compared to other classic hERG inhibitors. Further investigations have pointed towards the involvement of other residues in the pore-helix and S6 helices, such as T623, V625, and V659, in modulating this compound's inhibitory action.[3]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for assessing this compound's effect on hERG channels and the resulting signaling cascade.

Caption: A typical experimental workflow for studying this compound's effect on hERG channels.

The inhibition of the hERG channel by this compound has direct consequences on the cardiac action potential.

Caption: The signaling pathway of this compound's action on cardiac repolarization via hERG blockade.

Conclusion

This compound is a potent blocker of the hERG potassium channel, a key mechanism underlying its Class III antiarrhythmic effects. It inhibits the channel in multiple conformational states with high affinity, leading to a prolongation of the cardiac action potential. The interaction of this compound with the hERG channel is complex and appears to involve a binding site that is distinct from that of many other hERG inhibitors. A thorough understanding of the kinetics and molecular determinants of this interaction is crucial for the continued development and safe use of this compound and other antiarrhythmic drugs. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers in the field of cardiac electrophysiology and drug development.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencerepository.org [sciencerepository.org]

- 4. sciencerepository.org [sciencerepository.org]

- 5. Acute effects of this compound on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High affinity HERG K(+) channel blockade by the antiarrhythmic agent this compound: resistance to mutations of the S6 residues Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of this compound on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Multi-Channel Blocking Properties of Dronedarone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone is an antiarrhythmic agent utilized in the management of atrial fibrillation (AF).[1] Structurally, it is a non-iodinated benzofuran (B130515) derivative of amiodarone, a modification that reduces thyroid-related side effects.[2] this compound's therapeutic efficacy stems from its complex pharmacodynamic profile, characterized by its ability to block multiple cardiac ion channels. This multi-channel blockade leads to the modulation of the cardiac action potential, thereby suppressing arrhythmias.[3] This technical guide provides a comprehensive overview of the multi-channel blocking properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the methodologies used to study them.

Multi-Channel Blocking Profile of this compound

This compound exhibits characteristics of all four Vaughan-Williams antiarrhythmic classes, signifying its broad-spectrum activity.[3] It inhibits sodium (Class I effect), potassium (Class III effect), and calcium (Class IV effect) channels, and also possesses anti-adrenergic properties (Class II effect).[3] This multifaceted mechanism of action contributes to its effectiveness in controlling both heart rhythm and rate in patients with AF.[1]

Quantitative Data on Ion Channel Inhibition

The inhibitory potency of this compound on various cardiac ion channels has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the drug's effect on different channels. The following table summarizes the IC50 values for this compound against key cardiac ion channels.

| Ion Channel | Current | Test System | Holding Potential (Vhold) | IC50 (µM) | Reference(s) |

| Sodium (Na+) Channel | INa | Guinea Pig Ventricular Myocytes | -80 mV | 0.7 ± 0.1 | [4] |

| Guinea Pig Ventricular Myocytes | -100 mV | >10 (9 ± 3% inhibition at 10 µM) | [4] | ||

| Calcium (Ca2+) Channel | ICa,L | Guinea Pig Ventricular Myocytes | -40 mV | 0.4 ± 0.1 | [4] |

| Guinea Pig Ventricular Myocytes (Action Potential Clamp) | -80 mV | 0.4 ± 0.3 | [4] | ||

| Potassium (K+) Channels | |||||

| Small Conductance Ca2+-activated K+ Channel | IKAS (SK2) | Human Atrial Myocytes (Chronic AF) | Not specified | 2.42 | [5][6] |

| IKAS (SK2) | HEK-293 Cells | Not specified | 1.7 | [5][6] | |

| Muscarinic K+ Channel | IK(ACh) | Guinea Pig Atrial Cells | Not specified | ~0.01 | [7] |

| Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel | If | CHO Cells (expressing human HCN4) | Not specified | 1.0 ± 0.1 | [4] |

Experimental Protocols

The investigation of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp technique .[5] This electrophysiological method allows for the recording of ionic currents through the membrane of single cells under controlled voltage conditions.

General Whole-Cell Patch-Clamp Protocol for IC50 Determination

-

Cell Preparation:

-

For studying specific human ion channels, Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected with the gene encoding the ion channel of interest (e.g., KCNN2 for SK2 channels).[5][6]

-

Alternatively, primary cells such as isolated guinea pig ventricular myocytes or human atrial cardiomyocytes can be used to study the drug's effect in a more native environment.[4][5]

-

-

Electrode and Solution Preparation:

-

A glass micropipette with a tip resistance of 3-7 MΩ is filled with an internal solution that mimics the intracellular ionic composition.[8]

-

The cells are bathed in an external solution that mimics the extracellular environment. The specific compositions of the internal and external solutions are tailored to isolate the specific ionic current being measured.[9]

-

-

Gigaohm Seal Formation and Whole-Cell Configuration:

-

The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed.[10]

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current.[8]

-

-

Voltage Clamp and Data Acquisition:

-

The membrane potential is clamped at a specific holding potential (e.g., -80 mV).[4]

-

A predefined voltage protocol, consisting of a series of depolarizing and repolarizing steps, is applied to elicit the ionic current of interest. The specific protocol varies depending on the channel being studied.[11]

-

Currents are recorded using an amplifier, filtered, and digitized for analysis.[9]

-

-

Compound Application:

-

IC50 Calculation:

-

The percentage of current inhibition at each concentration is calculated and plotted to generate a dose-response curve.

-

The IC50 value, representing the concentration at which this compound inhibits 50% of the maximal current, is determined by fitting the data to the Hill equation.[9]

-

Specific Protocol Example: IKAS (SK2) Inhibition in HEK-293 Cells

-

Cell Line: HEK-293 cells transiently transfected with the KCNN2 (SK2) gene.[5][6]

-

Solutions:

-

Voltage Protocol: A voltage ramp protocol from -130 mV to +60 mV over 300 ms (B15284909) from a holding potential of 0 mV is used to elicit IKAS.[5]

-

Data Analysis: The inhibitory effect is determined by comparing the current amplitude in the presence of this compound to the control current. The dose-response curve is then constructed to calculate the IC50 value.[5]

Visualizations

This compound's Multi-Channel Blocking Effect on Cardiac Action Potential

Caption: this compound's inhibitory effects on key cardiac ion channels and their roles in the cardiac action potential.

Experimental Workflow for Determining Ion Channel Inhibition

Caption: A generalized workflow for determining the IC50 of this compound on a specific ion channel using the patch-clamp technique.

Conclusion

This compound's clinical efficacy as an antiarrhythmic agent is underpinned by its complex pharmacology as a multi-channel blocker. Its ability to inhibit a range of sodium, potassium, and calcium channels, in addition to its anti-adrenergic effects, allows for a comprehensive modulation of cardiac electrophysiology. The quantitative data and experimental protocols outlined in this guide provide a detailed understanding of this compound's mechanism of action at the molecular level. This information is crucial for researchers and drug development professionals working to understand its therapeutic applications and to develop novel antiarrhythmic agents with improved efficacy and safety profiles.

References

- 1. Rhythm- and rate-controlling effects of this compound in patients with atrial fibrillation (from the ATHENA trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of this compound on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of this compound on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of this compound on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. fda.gov [fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. fda.gov [fda.gov]

Dronedarone's Impact on Intracellular Calcium Handling in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dronedarone, a multichannel-blocking antiarrhythmic agent, exerts a complex array of effects on cardiomyocyte electrophysiology and calcium homeostasis. While its actions on sarcolemmal ion channels are well-characterized, its influence on intracellular calcium handling is a critical aspect of its pharmacological profile that warrants a detailed examination. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on intracellular calcium dynamics in cardiomyocytes. It consolidates quantitative data on its interactions with key calcium regulatory pathways, details relevant experimental methodologies, and visually represents the underlying signaling mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action on Sarcolemmal Ion Channels

This compound's antiarrhythmic properties are primarily attributed to its ability to block multiple ion channels located on the cardiomyocyte sarcolemma. These actions collectively modulate the action potential duration and cellular excitability. The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion currents.

Table 1: Inhibitory Effects of this compound on Cardiac Calcium Channels

| Channel Type | Species/Cell Type | IC50 Value (µM) | Holding Potential (mV) | Maximal Block (%) | Reference(s) |

| L-type Ca2+ Current (ICaL) | Guinea Pig Ventricular Myocytes | 0.4 ± 0.1 | -40 | 80 ± 6 | [1] |

| L-type Ca2+ Current (ICaL) | Guinea Pig Ventricular Myocytes | 0.4 ± 0.3 | -80 (Action Potential Clamp) | Not Specified | [1] |

| T-type Ca2+ Channels | Neonatal Rat Cardiomyocytes | 3.682 | Not Specified | Not Specified | [2] |

| Cav3.1 (T-type) | HEK293T Cells | 46.41 | Not Specified | Not Specified | [2] |

| Cav3.2 (T-type) | HEK293T Cells | 9.20 | Not Specified | Not Specified | [2] |

Table 2: Inhibitory Effects of this compound on Other Key Cardiac Ion Channels

| Channel/Current Type | Species/Cell Type | IC50 Value (µM) | Holding Potential (mV) | Maximal Block (%) | Reference(s) |

| Fast Na+ Current (INa) | Guinea Pig Ventricular Myocytes | 0.7 ± 0.1 | -80 | 77 ± 8 | [1] |

| Na+/Ca2+ Exchanger (INCX) - Inward | Guinea Pig Ventricular Myocytes | ~28 | -60 | Not Specified | [3] |

| Na+/Ca2+ Exchanger (INCX) - Outward | Guinea Pig Ventricular Myocytes | ~33 | -60 | Not Specified | [3] |

| Small Conductance Ca2+-activated K+ (SK) | Human Atrial Myocytes (CAF) | 2.42 | -110 | ~84 | [4] |

| HERG (Rapid delayed rectifier K+) | Xenopus Oocytes | 9.2 | Not Specified | 85.2 | [5] |

Impact on Intracellular Calcium Homeostasis

Beyond its effects on sarcolemmal ion channels, this compound directly and indirectly modulates the intricate machinery of intracellular calcium handling within cardiomyocytes. This includes the processes of calcium release from and reuptake into the sarcoplasmic reticulum (SR).

Sarcoplasmic Reticulum Calcium Leak

A significant finding is this compound's ability to suppress diastolic Ca2+ leak from the SR. This action is crucial as excessive SR Ca2+ leak is implicated in the pathophysiology of arrhythmias and heart failure.

Table 3: Effect of this compound on Diastolic Sarcoplasmic Reticulum (SR) Ca2+ Leak

| Condition | Cell Type | This compound Concentration (µM) | Reduction in SR Ca2+ Leak (%) | Reference(s) |

| Sinus Rhythm | Human Atrial Myocytes | 0.3 | 75.6 ± 27.4 | [6] |

| Atrial Fibrillation (AF) | Human Atrial Myocytes | 0.3 | 86.5 ± 31.7 | [6] |

| Heart Failure (HF) | Human Ventricular Myocytes | Not Specified | 65.9 ± 29.3 | [6] |

Inferred Effects on SR Calcium Handling

While direct quantitative data on this compound's impact on calcium transients, SR calcium load, and calcium sparks are limited in the current literature, studies on its effects on myocardial contractility provide indirect evidence of its influence on SR function.

Table 4: Indirect Evidence of this compound's Effects on Intracellular Calcium Handling

| Observation | Experimental Model | Implication for Intracellular Ca2+ Handling | Reference(s) |

| Increased post-extrasystolic potentiation | Rat papillary muscles | Suggests a potential modulation of SR functional activity, possibly leading to increased SR Ca2+ accumulation. | [7] |

| Increased post-rest potentiation | Rat papillary muscles | Further supports the hypothesis that this compound can influence SR Ca2+ handling, leading to enhanced Ca2+ storage after a period of rest. | [7] |

| Decrease in amplitude of extrasystolic contractions | Rat papillary muscles | Primarily reflects reduced sarcolemmal excitability but may also be influenced by altered Ca2+ availability for contraction. | [7] |

Note: The lack of direct quantitative measurements of calcium transient amplitude and kinetics, SR Ca2+ content, and Ca2+ spark characteristics represents a significant knowledge gap that warrants further investigation.

Signaling Pathways and Logical Relationships

The multifaceted actions of this compound on cardiomyocyte calcium handling can be visualized through the following diagrams.

Experimental Protocols

The following sections detail standardized methodologies for investigating the effects of compounds like this compound on key aspects of cardiomyocyte calcium handling.

Measurement of Intracellular Calcium Transients and Sparks

Objective: To quantify the effects of this compound on the amplitude, kinetics, and spatial characteristics of intracellular calcium signals.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from adult animal hearts (e.g., rat, rabbit) or cultured from human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Fluorescent Indicator Loading: Isolated cardiomyocytes are incubated with a calcium-sensitive fluorescent dye, typically Fluo-4 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[3][8]

-

Confocal Microscopy: Cells are placed in a perfusion chamber on the stage of a laser scanning confocal microscope.[9]

-

Electrical Field Stimulation: Cardiomyocytes are field-stimulated using platinum electrodes to elicit synchronous contractions and calcium transients. A baseline recording is established before the application of this compound.[8]

-

Data Acquisition:

-

Calcium Transients: Line-scan mode is used to acquire fluorescence intensity changes over time from a single line drawn along the longitudinal axis of the cardiomyocyte. This provides high temporal resolution to accurately measure the amplitude and kinetics of the global calcium transient.[9]

-

Calcium Sparks: To measure spontaneous, localized calcium release events (sparks), cells are imaged in a quiescent state (unstimulated). 2D images or line scans are acquired to detect and characterize spark frequency, amplitude, and spatio-temporal properties.[9]

-

-

Drug Application: this compound is added to the superfusion solution at various concentrations, and the effects on calcium transients and/or sparks are recorded after a steady-state is reached.

-

Data Analysis: Specialized software is used to analyze the fluorescence recordings. For calcium transients, key parameters include baseline fluorescence, peak amplitude (ΔF/F0), time to peak, and the time constant of decay (tau), which reflects calcium reuptake and extrusion from the cytosol. For calcium sparks, frequency, amplitude, spatial width, and duration are quantified.

Measurement of L-type Calcium Current (ICaL)

Objective: To quantify the direct inhibitory effect of this compound on the L-type calcium current.

Methodology:

-

Cardiomyocyte Preparation: Single cardiomyocytes are isolated as described previously.

-

Whole-Cell Patch Clamp: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of the cardiomyocyte and record the ionic currents flowing across the cell membrane.[10][11]

-

Solutions:

-

External Solution: The external solution is designed to isolate the calcium current. It typically contains physiological concentrations of Ca2+ and is free of Na+ and K+ to block their respective currents.

-

Internal (Pipette) Solution: The internal solution fills the patch pipette and contains a cesium-based solution to block potassium channels from the inside. It also includes a calcium chelator (e.g., EGTA) to control the intracellular calcium concentration.[11]

-

-

Voltage Protocol: To elicit ICaL, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of test potentials (e.g., from -40 mV to +60 mV). A brief prepulse to a less negative potential (e.g., -40 mV) is often used to inactivate any remaining sodium channels.[10]

-

Data Acquisition: The resulting inward currents are recorded using a patch-clamp amplifier and digitized for computer analysis. The peak inward current at each test potential is measured.

-

Drug Application: After obtaining a stable baseline recording of ICaL, this compound is applied via the external solution at various concentrations.

-

Data Analysis: The peak ICaL amplitude is measured before and after drug application. A concentration-response curve is constructed to determine the IC50 value for this compound's block of ICaL.

Conclusion and Future Directions

This compound's impact on intracellular calcium handling in cardiomyocytes is a critical component of its overall antiarrhythmic profile. The available evidence robustly demonstrates its inhibitory effects on multiple sarcolemmal ion channels, including L-type and T-type calcium channels, and importantly, its ability to suppress diastolic SR Ca2+ leak. Indirect evidence further suggests a modulatory role on SR calcium load.

However, a significant opportunity for future research lies in the direct quantification of this compound's effects on the kinetics of the global calcium transient, SR calcium content, and the characteristics of calcium sparks. Elucidating the direct interactions of this compound with the ryanodine receptor and SERCA pump at the single-molecule level will provide a more complete understanding of its mechanism of action. Such studies will be invaluable for refining our understanding of its therapeutic benefits and potential liabilities, and for guiding the development of next-generation antiarrhythmic agents with improved safety and efficacy profiles.

References

- 1. Effect of this compound on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of this compound on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute effects of this compound on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of this compound in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Amiodarone and this compound on the Force-Interval Dependence of Rat Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of calcium transient [bio-protocol.org]

- 9. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 11. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

Preclinical Electrophysiological Profile of Dronedarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone, a non-iodinated benzofuran (B130515) derivative of amiodarone (B1667116), is an antiarrhythmic agent primarily used in the management of atrial fibrillation and atrial flutter.[1][2] Its electrophysiological profile is characterized by a multi-channel blocking effect, impacting sodium, potassium, and calcium channels, as well as exhibiting anti-adrenergic properties.[1][3][4] This technical guide provides an in-depth overview of the preclinical electrophysiological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Core Electrophysiological Effects

This compound's antiarrhythmic action stems from its ability to modulate various ion channels involved in the cardiac action potential. This multi-faceted mechanism contributes to its classification across all four Vaughan-Williams classes of antiarrhythmic drugs.[1][5]

Table 1: Summary of this compound's Effects on Cardiac Ion Channels

| Ion Channel | Effect | Species/Model | IC50 / Potency | Key Findings & Citations |

| Potassium Channels | ||||

| Rapidly activating delayed-rectifier K+ current (IKr) / hERG | Inhibition | Guinea pig ventricular myocytes, Cloned hERG channels | < 3 µM (voltage-independent)[6], 9.2 µM[7] | Contributes to Class III antiarrhythmic action by prolonging repolarization.[1][7] |

| Slowly activating delayed-rectifier K+ current (IKs) / KvLQT1/minK | Inhibition | Guinea pig ventricular myocytes, Cloned KvLQT1/minK channels | ~10 µM (voltage-dependent)[6], Weaker block (33.2% at 100 µM)[7] | Contributes to the prolongation of the action potential duration.[6][7] |

| Inward rectifier potassium current (IK1) | Inhibition | Guinea pig ventricular myocytes | > 30 µM[6] | Affects the resting membrane potential and final phase of repolarization.[6] |

| Late sustained K+ current (IK) | Inhibition | Rat ventricular myocytes | EC50: 0.78 µM (sham), 0.85 µM (PMI)[8] | Reduces repolarizing current, particularly effective in post-myocardial infarction models.[8] |

| Small conductance calcium-activated potassium channels (SK channels) | Inhibition | Human atrial myocytes, HEK-293 cells | IC50: 2.43 µM (at -110 mV)[9] | More potent inhibition compared to amiodarone.[9] |

| Two-pore-domain potassium (K2P) channels (TREK1, TASK1) | Inhibition | Xenopus oocytes, CHO cells | K2P2.1 (TREK1): IC50 = 26.7 µM (oocytes), 6.1 µM (mammalian cells)[10], K2P3.1 (TASK1): IC50 = 18.7 µM (oocytes), 5.2 µM (mammalian cells)[10] | A previously unrecognized mechanism contributing to action potential prolongation.[10] |

| Sodium Channels | ||||

| Fast Na+ current (INa) | State-dependent inhibition | Guinea pig ventricular myocytes | IC50: 0.7 µM (at Vhold = -80 mV)[11] | Slows the upstroke velocity of the action potential, leading to decreased excitability and conduction.[1][11] |

| Calcium Channels | ||||

| L-type Ca2+ current (ICa(L)) | Use- and frequency-dependent inhibition | Guinea pig ventricular myocytes | IC50: 0.18 µM (at 0.033 Hz)[6], 0.4 µM (at Vhold = -40 mV)[11] | Reduces intracellular calcium influx, contributing to a reduction in cardiac contractility.[1][6] |

| Other Channels | ||||

| Hyperpolarization-activated cyclic nucleotide-gated (HCN4) channels | Inhibition | CHO cells expressing human HCN4 | IC50: 1.0 µM[11] | May contribute to the observed reduction in heart rate in sinus rhythm.[11] |

Table 2: Summary of this compound's Effects on Electrophysiological Parameters

| Parameter | Effect | Species/Model | Key Findings & Citations |

| Action Potential Duration (APD) | Prolongation | Rabbit ventricular myocardium | APD50 and APD90 lengthened by 20-49% after 3 weeks of oral administration.[12][13] |

| No significant change (acute) | Guinea pig ventricular myocytes | Acute application did not significantly alter APD.[6] | |

| Effective Refractory Period (ERP) | Prolongation | Pig left atrial epicardial tissue, Rabbit hearts | Prolonged from 145 ms (B15284909) to 184 ms with 3 µM this compound.[11] Increased in conjunction with APD prolongation.[12] |

| Maximum rate of rise of AP (dV/dtmax) | Decrease | Guinea pig papillary muscle, Rabbit hearts | Concentration- and frequency-dependent decrease.[6] Decreased with chronic administration.[12][13] |

| QTc Interval | Prolongation | Rabbit | Significantly increased after 3 weeks of oral administration.[12][13] |

| Heart Rate / Sinus Rhythm | Decrease | Rabbit | Reduced sinus frequency in vivo and in vitro after chronic treatment.[12][13] |

| Conduction Velocity | Decrease | General | Slows conduction velocity in cardiac tissues.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used to characterize the electrophysiological profile of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is fundamental for studying the effects of a compound on specific ion channels.

Objective: To measure the effect of this compound on individual ion currents in isolated cardiac myocytes or heterologous expression systems.

General Protocol:

-

Cell Isolation/Culture:

-

For primary cardiomyocytes, hearts are excised from animal models (e.g., guinea pigs, rats) and subjected to enzymatic digestion (e.g., with collagenase and protease) to isolate individual myocytes.

-

For heterologous expression, cell lines (e.g., CHO, HEK-293) are transfected with plasmids containing the cDNA for the specific ion channel of interest (e.g., hERG, SCN5A).

-

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of ~1-2 µm. The pipettes are then fire-polished and filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation and Whole-Cell Configuration: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal." Further suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of whole-cell currents.

-

Voltage-Clamp Recordings: The membrane potential is clamped at a specific holding potential. A series of voltage steps are then applied to elicit the desired ion currents.

-

Drug Application: this compound is applied to the extracellular solution at various concentrations. The effect on the ion current is measured as the percentage of inhibition compared to the baseline current.

-

Data Analysis: Dose-response curves are generated to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal current.

In Vitro Electrophysiology: Microelectrode Technique

This technique is used to record action potentials from multicellular preparations, providing insights into the integrated electrophysiological effects of a drug.

Objective: To measure the effect of this compound on action potential parameters in isolated cardiac tissues (e.g., papillary muscle, atrial tissue).

General Protocol:

-

Tissue Preparation: The heart is excised and placed in a cooled, oxygenated Tyrode's solution. A specific tissue, such as a papillary muscle or a section of the atria, is dissected and mounted in an organ bath.

-

Perfusion and Stimulation: The tissue is superfused with a warmed, oxygenated physiological salt solution. The tissue is stimulated at a constant cycle length using external electrodes.

-

Microelectrode Impalement: A sharp glass microelectrode filled with a high-potassium solution is used to impale a single cell within the tissue.

-

Action Potential Recording: The transmembrane potential is recorded, allowing for the measurement of parameters such as action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), resting membrane potential, and the maximum rate of depolarization (dV/dtmax).

-

Drug Application: this compound is added to the superfusate at varying concentrations, and the resulting changes in action potential parameters are recorded.

-

Refractory Period Measurement: The effective refractory period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.

In Vivo Electrophysiology

In vivo studies assess the electrophysiological effects of this compound in a whole-animal model, providing data that is more reflective of the clinical setting.

Objective: To evaluate the effects of this compound on electrocardiogram (ECG) parameters and cardiac rhythm in living animals.

General Protocol:

-

Animal Model: Animals such as rabbits, dogs, or rats are used.[8][12][14]

-

Drug Administration: this compound is administered orally or intravenously over a defined period (acute or chronic).[12][13][14]

-

Anesthesia and Instrumentation: Animals are anesthetized, and ECG leads are placed to record the surface electrocardiogram. In some studies, invasive catheters with electrodes may be placed in the heart to record intracardiac signals.

-

ECG and Hemodynamic Monitoring: Baseline ECG and hemodynamic parameters (e.g., heart rate, blood pressure) are recorded. These parameters are then monitored continuously after drug administration.

-

Data Analysis: Changes in ECG intervals (e.g., RR, PR, QRS, QT, and QTc) are measured and analyzed to assess the drug's effect on heart rate, conduction, and repolarization. The incidence of arrhythmias is also monitored.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct blockade of multiple cardiac ion channels. This multi-channel blockade results in a complex interplay of effects on the cardiac action potential.

The blockade of potassium channels, particularly IKr and IKs, leads to a prolongation of the action potential duration and the effective refractory period, which is the primary mechanism for its Class III antiarrhythmic effect.[1] The inhibition of fast sodium channels slows the rapid upstroke of the action potential, thereby decreasing conduction velocity (Class I effect). The blockade of L-type calcium channels reduces the influx of calcium during the plateau phase of the action potential (Class IV effect), and its anti-adrenergic properties contribute a Class II effect.[1] Finally, the inhibition of HCN4 channels likely contributes to its heart rate-lowering effects.[11]

Conclusion

The preclinical electrophysiological profile of this compound reveals a complex, multi-channel blocking agent with effects that span all four Vaughan-Williams classes of antiarrhythmic drugs. Its primary actions of prolonging the action potential duration and effective refractory period through potassium channel blockade, coupled with its effects on sodium and calcium channels, provide a robust mechanism for the suppression of atrial arrhythmias. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further investigate the electrophysiological properties of this compound and related compounds.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. A new agent for atrial fibrillation: electrophysiological properties of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marked prolongation of QRS duration after initiation of this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiologic characterization of this compound in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of this compound on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular and in vivo electrophysiological effects of this compound in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of this compound on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel electrophysiological properties of this compound: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. In vivo Analysis of the Anti-atrial Fibrillatory, Proarrhythmic and Cardiodepressive Profiles of this compound as a Guide for Safety Pharmacological Evaluation of Antiarrhythmic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Dronedarone and its Interaction with Beta-Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dronedarone, a multichannel-blocking antiarrhythmic agent, is recognized for its complex pharmacological profile that includes Class II anti-adrenergic effects. This technical guide provides a comprehensive analysis of the interaction between this compound and beta-adrenergic receptors (β-ARs). While clinical and preclinical studies demonstrate this compound's ability to counteract the effects of sympathetic stimulation, leading to heart rate reduction, the precise molecular interactions and quantitative binding affinities for β-receptor subtypes remain areas of ongoing investigation. This document synthesizes available data on the functional consequences of this compound's anti-adrenergic action, details relevant experimental methodologies, and visually represents the involved signaling pathways to support further research and development in this domain.

Introduction

This compound is a benzofuran (B130515) derivative, structurally related to amiodarone (B1667116) but without the iodine moieties, which reduces its side-effect profile.[1] Its antiarrhythmic properties are attributed to its ability to block multiple ion channels, including sodium, potassium, and calcium channels.[2][3][4] Additionally, this compound exhibits anti-adrenergic properties, categorizing it as a Class II antiarrhythmic agent.[5][6] This action is crucial for its clinical efficacy in managing atrial fibrillation by controlling ventricular rate and rhythm. This guide focuses specifically on the interaction of this compound with the beta-adrenergic signaling pathway.

Quantitative Data on Beta-Adrenergic Receptor Interaction

Table 1: Summary of Preclinical and Clinical Observations of this compound's Anti-Adrenergic Effects

| Parameter | Observation | Species/Model | Reference |

| β1-Adrenoceptor Antagonism | This compound has less β1 adrenoreceptor antagonistic effect compared to amiodarone. | Conscious dogs with healed myocardial infarction | [5] |

| Isoproterenol-Induced Tachycardia | This compound decreased isoproterenol-induced tachycardia. | Conscious dogs with healed myocardial infarction | [5] |

| Exercise-Induced Tachycardia | This compound reduced exercise-induced tachycardia. | Conscious dogs with healed myocardial infarction | [5] |

| Heart Rate Reduction (Clinical) | This compound reduced the mean 24-hour ventricular rate during atrial fibrillation. | Human (ERATO trial) | [7] |

| Bradycardic Effect Mechanism | This compound's bradycardic action is likely due to inhibition of the If current and not blockade of beta-adrenergic receptors in this model. | Anesthetized pigs | [8] |

Signaling Pathways

The interaction of this compound with the beta-adrenergic signaling cascade is crucial to its mechanism of action. Below are diagrams illustrating the canonical beta-adrenergic signaling pathway and the proposed mechanism of this compound's antagonism.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's interaction with beta-adrenergic receptors. The following sections outline methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of this compound for β1 and β2-adrenergic receptors.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membrane fraction.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a non-selective β-adrenergic antagonist radioligand (e.g., [³H]-Dihydroalprenolol) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known non-selective β-blocker (e.g., propranolol).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-